

# Trazpiroben (TAK-906) for Gastroparesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of Preclinical and Clinical Research for Drug Development Professionals

#### **Abstract**

Gastroparesis is a debilitating chronic motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presenting a significant unmet medical need. Current pharmacological treatments are limited by efficacy and safety concerns, particularly central nervous system and cardiovascular side effects. **Trazpiroben** (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist that was developed for the treatment of moderate-to-severe gastroparesis. This technical guide provides a comprehensive overview of the research on **trazpiroben**, including its mechanism of action, preclinical pharmacology, clinical trial data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology. While clinical development of **trazpiroben** was discontinued, the data and methodologies presented here offer valuable insights for the ongoing development of novel therapies for gastroparesis.

#### Introduction

Gastroparesis significantly impacts patients' quality of life, with symptoms including nausea, vomiting, early satiety, and abdominal pain. The pathophysiology is complex and not fully understood, but involves dysfunction of the autonomic nervous system, enteric nerves, and interstitial cells of Cajal.[1] Dopamine receptors, particularly the D2 subtype, are known to play an inhibitory role in gastrointestinal motility. Consequently, dopamine D2 receptor antagonists







like metoclopramide and domperidone have been used to manage gastroparesis symptoms.[2] [3][4] However, their long-term use is limited by significant safety concerns. Metoclopramide can cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as tardive dyskinesia, while domperidone has been associated with cardiac arrhythmias due to its interaction with the hERG potassium channel.[5]

**Trazpiroben** was designed as a potent and peripherally selective dopamine D2/D3 receptor antagonist to offer a safer therapeutic alternative. Its zwitterionic structure limits brain penetration, and it exhibits low affinity for the hERG channel, thereby minimizing the risk of CNS and cardiovascular adverse events. This guide will delve into the scientific data generated during the development of **trazpiroben**.

#### **Mechanism of Action and Signaling Pathway**

**Trazpiroben** functions as a competitive antagonist at dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the gastric fundus and inhibiting antral contractions, thus delaying gastric emptying. By blocking these receptors on smooth muscle cells and in the myenteric plexus, **trazpiroben** is hypothesized to counter the inhibitory effects of dopamine, thereby promoting gastric motility and alleviating the symptoms of gastroparesis. The primary antiemetic effect is mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.





Click to download full resolution via product page

Proposed Mechanism of Action of **Trazpiroben**.

#### **Preclinical Research**

Preclinical studies were conducted to evaluate the pharmacology, safety, and pharmacokinetic profile of **trazpiroben**.

## **In Vitro Pharmacology**



- Receptor Binding Affinity: Trazpiroben demonstrated high affinity for dopamine D2 and D3 receptors, with moderate affinity for the D4 receptor and minimal affinity for D1 and D5 receptors. It also showed moderate affinity for adrenergic α1B and 5-hydroxytryptamine (5HT)2A receptors.
- hERG Channel Affinity: **Trazpiroben** exhibited weak inhibition of the hERG potassium channel, with a half-maximal inhibitory concentration (IC50) of 15.6 μM, suggesting a low potential for causing cardiac arrhythmias.

#### In Vivo Safety Pharmacology

Non-clinical safety pharmacology studies were conducted in rats and dogs to assess the potential effects of **trazpiroben** on the central nervous, cardiovascular, and pulmonary systems.

- Central Nervous System: In rats, trazpiroben showed limited CNS effects. Functional
  observational battery and locomotion assessments revealed no clinically meaningful effects
  at various doses. Decreased locomotion was observed at higher doses. Preclinical studies in
  rats and dogs indicated minimal brain penetration.
- Cardiovascular System: In telemetry-instrumented dogs, trazpiroben had a favorable cardiac safety profile. No trazpiroben-related effects on cardiovascular parameters, including the QT interval, were noted. Small, transient decreases in systolic and pulse pressure were observed at higher doses, with compensatory increases in heart rate.
- Pulmonary System: No clinically meaningful effects on pulmonary assessments were observed in rats at any tested dose of trazpiroben.

#### **Clinical Research**

**Trazpiroben** underwent Phase 1, Phase 2a, and Phase 2b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with gastroparesis.

#### **Phase 1 Clinical Trials**



Phase 1 studies in healthy participants in the US and Japan demonstrated that **trazpiroben** was well-tolerated.

- Pharmacokinetics: Trazpiroben was rapidly absorbed and eliminated, with a time to
  maximum concentration (Tmax) of approximately 1.1 hours and a half-life (t1/2) of 4-11
  hours after single and multiple doses. A study evaluating the effect of the potent CYP3A4
  inhibitor itraconazole showed a modest increase in trazpiroben exposure, suggesting it is
  relatively insensitive to the inhibition of this metabolic pathway.
- Pharmacodynamics: Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin levels, a known biomarker for peripheral D2 receptor antagonism.
- Safety: No clinically meaningful cardiovascular adverse events, including QTc prolongation, were observed across the tested dose range.

| Pharmacokinetic Parameters of Trazpiroben (Single Dose, Healthy Volunteers) |                                       |
|-----------------------------------------------------------------------------|---------------------------------------|
| Parameter                                                                   | Value                                 |
| Tmax (Time to Maximum Concentration)                                        | ~1.1 hours                            |
| t1/2 (Elimination Half-life)                                                | 4-11 hours                            |
| Metabolism                                                                  | Primarily non-cytochrome P450 pathway |

#### **Phase 2 Clinical Trials**

Two key Phase 2 trials evaluated the efficacy and safety of **trazpiroben** in patients with idiopathic or diabetic gastroparesis.

This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of twice-daily **trazpiroben** (5, 25, and 100 mg) in 51 participants with gastroparesis.

• Efficacy: No significant effect on gastric emptying was demonstrated with **trazpiroben** or the active control, metoclopramide. However, benefits in volume-to-fullness were observed at



the 5 mg and 25 mg doses of **trazpiroben**. Nonsignificant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.

 Safety: Trazpiroben was well-tolerated and demonstrated a favorable safety profile, with no cardiovascular or CNS adverse events reported.

| Phase 2a Study (NCT03268941) Key<br>Findings |                                                                                                                                                        |
|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Number of Participants                       | 51                                                                                                                                                     |
| Trazpiroben Doses                            | 5, 25, and 100 mg (twice daily)                                                                                                                        |
| Primary Outcome                              | Safety and Tolerability                                                                                                                                |
| Key Efficacy Findings                        | No significant effect on gastric emptying. Improved volume-to-fullness at 5 mg and 25 mg doses. Nonsignificant improvement in symptom scores at 25 mg. |
| Safety                                       | Well-tolerated, no cardiovascular or CNS adverse events.                                                                                               |

This global, multicenter, double-blind, parallel-group study evaluated the efficacy and safety of **trazpiroben** (5, 25, and 50 mg twice daily) versus placebo over 12 weeks in 242 adults with symptomatic idiopathic or diabetic gastroparesis.

- Efficacy: The study did not meet its primary endpoint. There was no clinically meaningful or significant difference in the change from baseline in the weekly average of the daily diary composite score of the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12 between any of the trazpiroben dose groups and placebo.
- Safety: **Trazpiroben** was well-tolerated, with no new safety concerns identified, reinforcing its favorable safety profile. The incidence of treatment-emergent adverse events was similar between the **trazpiroben** and placebo groups (41.4% vs. 39.7%, respectively). No serious adverse events were considered to be related to **trazpiroben**.



| Phase 2b Study (NCT03544229) Key<br>Findings |                                                                                                      |
|----------------------------------------------|------------------------------------------------------------------------------------------------------|
| Number of Participants                       | 242                                                                                                  |
| Trazpiroben Doses                            | 5, 25, and 50 mg (twice daily)                                                                       |
| Primary Endpoint                             | Change from baseline in weekly average of the daily diary composite score (ANMS GCSI-DD) at Week 12. |
| Primary Efficacy Outcome                     | No significant difference between trazpiroben and placebo.                                           |
| Safety                                       | Well-tolerated, no new safety concerns.                                                              |

### **Experimental Protocols**

Detailed methodologies for the key clinical assessments are provided below.

#### **Gastric Emptying Breath Test (GEBT)**

The GEBT is a non-invasive method to measure the rate of solid gastric emptying.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of trazpiroben (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK-906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Singleand Multiple-Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Trazpiroben (TAK-906) for Gastroparesis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611468#trazpiroben-for-gastroparesis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com